2-(3-Nitrophenyl)oxirane
Overview
Description
Mechanism of Action
Biochemical Pathways
The reaction of 2-(3-Nitrophenyl)oxirane with nucleophiles can lead to the formation of various products, depending on the specific nucleophile involved. For example, the reaction with amines can lead to the formation of oximes . These reactions can affect various biochemical pathways, although the specific pathways involved would depend on the nature of the nucleophile and the cellular context.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the compound and its targets . Additionally, the presence of other compounds can influence the compound’s reactivity and the pathways it affects.
Biochemical Analysis
Biochemical Properties
They can undergo rearrangement to carbonyl compounds, a process that involves a variety of Lewis acids
Molecular Mechanism
The molecular mechanism of action of 2-(3-Nitrophenyl)oxirane is not well-defined due to limited research. Oxiranes are known to undergo rearrangements involving the migration of hydride or alkyl/aryl groups
Metabolic Pathways
Oxiranes are known to undergo various transformations, including rearrangements to carbonyl compounds . This suggests that this compound could potentially interact with enzymes or cofactors involved in these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Nitrophenyl)oxirane can be synthesized through several methods. One common approach involves the reaction of 3-nitrostyrene with a peracid, such as m-chloroperbenzoic acid, which results in the formation of the oxirane ring. The reaction typically occurs under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-nitrobenzaldehyde or 3-nitrobenzoic acid.
Reduction: Formation of 2-(3-aminophenyl)oxirane.
Substitution: Formation of various substituted oxiranes depending on the nucleophile used.
Scientific Research Applications
2-(3-Nitrophenyl)oxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and coatings due to its ability to undergo polymerization reactions.
Comparison with Similar Compounds
2-(3-Nitrophenyl)oxirane can be compared with other similar compounds such as:
2-(2-Nitrophenyl)oxirane: Similar structure but with the nitro group in the ortho position, leading to different reactivity and properties.
2-(4-Nitrophenyl)oxirane: The nitro group is in the para position, which also affects the compound’s reactivity.
2-(3-Chlorophenyl)oxirane: The nitro group is replaced with a chloro group, resulting in different chemical behavior.
Properties
IUPAC Name |
2-(3-nitrophenyl)oxirane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-9(11)7-3-1-2-6(4-7)8-5-12-8/h1-4,8H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZFDVJTIOLMKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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